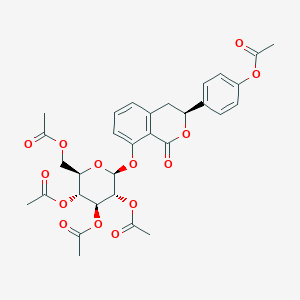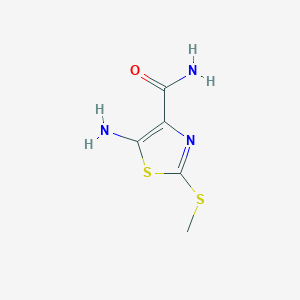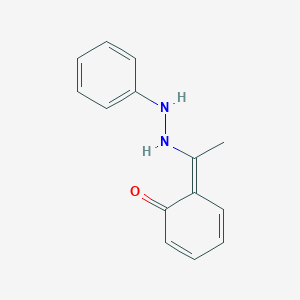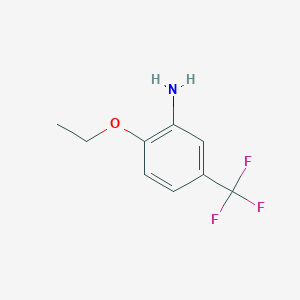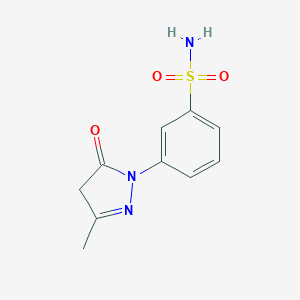
1,2-苝二酮
描述
它是一种黄绿色至棕褐色的结晶粉末,不溶于水,但可溶于乙醇、醚和丙酮等有机溶剂 。该化合物是蒽的衍生物,以其在染料、颜料生产以及作为有机合成中间体的应用而闻名。
科学研究应用
作用机制
苊-9,10-二酮及其衍生物的作用机制涉及与细胞成分的相互作用,从而导致各种生物学效应。 例如,某些衍生物可以插入 DNA 中,破坏复制过程并导致细胞死亡。 其他衍生物可能抑制参与细胞途径的特定酶或蛋白质 .
与相似化合物的比较
苊-9,10-二酮与其他醌类化合物相似,例如:
独特性
苊-9,10-二酮的独特性在于其在进行各种化学反应以及在不同领域具有广泛应用的通用性。 其衍生物已显示出有希望的生物活性,使其成为进一步研究和开发的宝贵化合物 .
准备方法
合成路线和反应条件
气相氧化法: 该方法涉及在高温(约 389°C)下使用五氧化二钒 (V2O5) 等催化剂对蒽进行气相氧化。
液相氧化法: 在该方法中,蒽溶解在三氯苯等溶剂中,并加入硝酸作为氧化剂。
邻苯二甲酸酐法: 该方法涉及在高温(370-470°C)下,在三氯化铝 (AlCl3) 等催化剂存在下,邻苯二甲酸酐与苯反应。
工业生产方法
苊-9,10-二酮的工业生产通常采用气相氧化法,因为该方法效率高,产率高。 该工艺涉及将蒽和空气连续送入装有 V2O5 催化剂的反应器中,然后对产物进行冷凝和提纯 .
化学反应分析
反应类型
氧化: 苊-9,10-二酮可以进一步氧化形成各种醌类衍生物。
常见试剂和条件
氧化: 硝酸、高锰酸钾和过氧化氢。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤素(氯、溴)、硝化剂(硝酸、硫酸)。
主要生成物
氧化: 醌类衍生物。
还原: 蒽-9,10-二醇。
取代: 卤代或硝基蒽衍生物。
相似化合物的比较
Acenanthrene-9,10-dione is similar to other quinone compounds such as:
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Bisantrene: Another anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar structure but different functional groups.
Uniqueness
Acenanthrene-9,10-dione is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
aceanthrylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-11-1 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
